molecular formula C10H15N3O4S B13070710 N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide

N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B13070710
M. Wt: 273.31 g/mol
InChI Key: YWMWBGZQDSKKPO-UHFFFAOYSA-N
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Description

N-(2-amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide (CAS 1578235-02-5) is a synthetic sulfonamide derivative of interest in medicinal chemistry and chemical biology research. With a molecular formula of C10H15N3O4S and a molecular weight of 273.31 g/mol, this compound features a sulfonamide functional group linked to a 4-nitrobenzene ring and a 2-amino-2-methylpropyl side chain. Sulfonamides are a foundational class of compounds known for their broad pharmacological activities. They primarily function by acting as competitive inhibitors of bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway . This mechanism makes sulfonamide-based compounds invaluable tools for studying bacterial growth and developing antibacterial agents. Beyond their classic antibiotic role, sulfonamide derivatives are investigated for diverse therapeutic applications, including anti-carbonic anhydrase activity, which is relevant for conditions like glaucoma, as well as potential use in diuresis, hypoglycemia, and inflammation . The specific structure of this compound offers several points for chemical modification. The primary amine on the propyl side chain serves as a versatile handle for further derivatization via amide bond formation or reductive amination, allowing researchers to create a library of analogs. Simultaneously, the electron-withdrawing nitro group on the benzene ring can be selectively reduced to an amine, facilitating the introduction of additional diversity at that site. This makes the molecule a valuable bifunctional building block for constructing more complex structures, such as sulfonimidates and sulfonimidamides, which are increasingly prominent in modern drug discovery campaigns . Safety Note: Some sulfonamide drugs containing an aromatic amine group (arylamine) are known to cause allergic reactions in a subset of the population . Researchers should handle all chemical compounds with appropriate precautions. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

N-(2-amino-2-methylpropyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C10H15N3O4S/c1-10(2,11)7-12-18(16,17)9-5-3-8(4-6-9)13(14)15/h3-6,12H,7,11H2,1-2H3

InChI Key

YWMWBGZQDSKKPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Chlorosulfonation of 4-Nitrobenzene Precursors

  • Starting Material: p-Nitrochlorobenzene or 4-nitrobenzene derivatives.
  • Reagents: Chlorosulfonic acid and sulfur oxychloride.
  • Procedure: The aromatic substrate is first sulfonated by slow addition of chlorosulfonic acid under controlled temperature (100–115 °C) to form 4-chloro-3-nitrobenzene sulfonic acid. Subsequently, sulfur oxychloride is added at a lower temperature (60–75 °C) to convert the sulfonic acid into the sulfonyl chloride intermediate.
  • Yields: High yields of sulfonyl chloride (approximately 96.8%) are reported, with reaction times ranging from 1 to 6 hours depending on conditions.

Amination with 2-Amino-2-methylpropyl Derivative

  • Reagents: The sulfonyl chloride intermediate is reacted with the amine, 2-amino-2-methylpropyl (a branched primary amine).
  • Conditions: The sulfonyl chloride is dissolved in water, and the amine is added gradually at temperatures around 15–38 °C. The reaction proceeds over several hours (3–5 h).
  • Outcome: Formation of N-(2-amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide with typical yields around 90%.

Hydrolysis and Acidification

  • Purpose: To convert any intermediate sulfonamide salts or side products into the desired sulfonamide form and adjust pH.
  • Reagents: Sodium hydroxide (caustic soda) for hydrolysis, followed by hydrochloric acid for acidification.
  • Conditions: Heating at 95–105 °C for 5 hours, then cooling and acidifying to pH ~4.5.
  • Yields: Nearly quantitative conversion (99%) to the sulfonamide.

Reduction (If Applicable)

  • In some related synthetic routes for sulfonamide derivatives, reduction steps are used to convert nitro groups to amino groups, but for the nitro-substituted target compound, this step may be omitted unless further modification is required.
  • When reduction is performed, iron powder with acetic acid and activated carbon at 105–110 °C is used, followed by neutralization and filtration.
Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Chlorosulfonation Chlorosulfonic acid, sulfur oxychloride 100–115 / 60–75 1–6 / 1–4 ~96.8 Two-step sulfonation and chlorination
Amination 2-Amino-2-methylpropyl amine, aqueous medium 15–38 3–5 ~90 Slow addition, controlled temperature
Hydrolysis/Acidify NaOH, then HCl 95–105 / RT 5 / - ~99 pH adjustment to ~4.5
Reduction (optional) Fe powder, acetic acid, activated carbon 105–110 6 ~96 For nitro to amino conversion if needed
  • The two-step chlorosulfonation process significantly reduces chlorosulfonic acid consumption and improves product yield and cost-efficiency.
  • Maintaining precise temperature control during sulfonyl chloride formation is critical to avoid side reactions and ensure high purity.
  • The amination step benefits from slow addition of the amine and moderate temperatures to maximize yield and minimize hydrolysis of sulfonyl chloride.
  • Hydrolysis and acidification steps ensure the sulfonamide is isolated in its stable, pure form.
  • Reduction steps are optional and depend on whether the nitro group is to be retained or converted to an amine.

The preparation of this compound involves a multi-step synthesis starting from 4-nitrobenzene derivatives undergoing chlorosulfonation, followed by amination with the branched amine, and finishing with hydrolysis and acidification. The process is well-documented with high yields (above 90%) and reproducible conditions. Optimization of reagent ratios, temperature, and reaction times are key to achieving high purity and yield. This methodology aligns with advanced synthetic protocols used for sulfonamide derivatives with biological and pharmaceutical relevance.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial effects. Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that can damage cellular components, contributing to its potential anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Aliphatic Sulfonamides

The following compounds share the 4-nitrobenzenesulfonamide core but differ in the amine substituent:

Compound Name Substituent Structure Molecular Formula Molecular Weight Key Features Evidence ID
N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide 2-Amino-2-methylpropyl Likely C₁₀H₁₅N₃O₄S ~287.36* Branched alkyl chain; steric hindrance
N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride 2-Aminoethyl C₈H₁₂ClN₃O₄S 281.72 Linear chain; hydrochloride salt
N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide 2-Amino-3-methylbutyl C₁₁H₁₇N₃O₄S 287.34 Longer chain; increased hydrophobicity

*Estimated based on structural analogy.

Key Observations :

  • Steric Effects: The 2-methylpropyl group in the target compound introduces greater steric bulk compared to the linear 2-aminoethyl group in . This may reduce binding affinity in enzyme-active sites but improve selectivity .

Aromatic vs. Aliphatic Amine Substituents

Compound Name Substituent Type Molecular Formula Molecular Weight Key Features Evidence ID
N-(2-Aminophenyl)-4-nitrobenzenesulfonamide Aromatic (2-aminophenyl) C₁₂H₁₁N₃O₄S 293.30 Conjugated π-system; redox activity
Target Compound Aliphatic (2-amino-2-methylpropyl) Flexible chain; reduced conjugation

Key Observations :

  • Electronic Properties : The aromatic amine in allows for resonance stabilization, whereas the aliphatic amine in the target compound offers greater conformational flexibility.
  • Biological Implications: Aromatic sulfonamides (e.g., ) are common in antibiotics due to their ability to mimic para-aminobenzoic acid (PABA), a folate synthesis intermediate. The target compound’s aliphatic chain may limit this mimicry but could be advantageous in non-antibiotic applications (e.g., enzyme inhibition) .

Functional Group Variations

Nitro Group Positioning

All compared compounds retain the nitro group at the para position, ensuring consistent electronic effects.

Hybrid Structures

and describe compounds with adamantane or pyridine moieties but lack the 4-nitrobenzenesulfonamide core. These highlight the structural diversity of sulfonamides but are less relevant for direct comparison .

Biological Activity

N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide is a sulfonamide compound recognized for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a nitro-substituted aromatic ring. Its molecular formula is C11H16N4O3SC_11H_{16}N_4O_3S, with a molecular weight of approximately 316.34 g/mol. The presence of both amino and nitro groups contributes to its biological activity, particularly in inhibiting bacterial growth.

Sulfonamides, including this compound, primarily exert their antibacterial effects by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making these compounds valuable in treating bacterial infections .

Antimicrobial Properties

Research indicates that sulfonamide compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that related sulfonamides can effectively inhibit both Gram-positive and Gram-negative bacteria, although specific data for this compound is limited. The minimum inhibitory concentration (MIC) values for similar compounds range from 50 to over 100 µM against common pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Analgesic Effects

In addition to their antibacterial properties, sulfonamides have been investigated for anti-inflammatory and analgesic activities. Compounds with similar structures have shown promise in reducing inflammation and pain in preclinical models. For example, derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammatory processes .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives using the agar dilution method. While some derivatives exhibited moderate activity against Staphylococcus aureus, others showed promising antioxidant properties without significant antimicrobial effects .
  • Inhibitory Activity Against SARS-CoV-2 : Computational studies have suggested that sulfonamide derivatives could inhibit SARS-CoV-2 main protease (3CLpro). Docking studies revealed potential binding interactions that could be exploited for antiviral drug development .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Sulfonamide : The initial step often includes the reaction of 4-nitrobenzenesulfonyl chloride with an appropriate amine.
  • Purification : The product is purified using recrystallization or chromatography techniques to ensure high purity and yield.

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructureAntibacterial, anti-inflammatory
N-(3-Amino-4-methylpentyl)-N-methyl-4-nitrobenzene-1-sulfonamideStructureAntimicrobial
N-(4-Sulfamoylphenyl)acetamideStructureAntioxidant

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